molecular formula C6H6BrFN2 B8576835 5-bromo-3-fluoro-N-methylpyridin-2-amine

5-bromo-3-fluoro-N-methylpyridin-2-amine

Cat. No.: B8576835
M. Wt: 205.03 g/mol
InChI Key: RAZNIBDCLUGEQZ-UHFFFAOYSA-N
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Description

5-Bromo-3-fluoro-N-methylpyridin-2-amine is a halogenated pyridine derivative featuring a bromine atom at position 5, a fluorine atom at position 3, and an N-methylamine group at position 2. This compound belongs to a class of substituted pyridines known for their versatility in medicinal chemistry and materials science. The bromine and fluorine substituents contribute to its electronic and steric properties, making it a valuable intermediate in drug discovery, particularly for targeting enzymes or receptors sensitive to halogen interactions.

Properties

Molecular Formula

C6H6BrFN2

Molecular Weight

205.03 g/mol

IUPAC Name

5-bromo-3-fluoro-N-methylpyridin-2-amine

InChI

InChI=1S/C6H6BrFN2/c1-9-6-5(8)2-4(7)3-10-6/h2-3H,1H3,(H,9,10)

InChI Key

RAZNIBDCLUGEQZ-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=C(C=N1)Br)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-3-fluoro-N-methylpyridin-2-amine typically involves the halogenation of pyridine derivatives followed by amination. One common method involves the bromination of 3-fluoro-2-pyridine, followed by the introduction of a methylamine group through nucleophilic substitution. The reaction conditions often require the use of solvents such as dichloromethane or acetonitrile, and catalysts like palladium on carbon (Pd/C) to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of 5-bromo-3-fluoro-N-methylpyridin-2-amine may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems and precise control of reaction parameters, such as temperature and pressure, can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

5-bromo-3-fluoro-N-methylpyridin-2-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced products.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used under anhydrous conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce corresponding oxides or amines.

Scientific Research Applications

5-bromo-3-fluoro-N-methylpyridin-2-amine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-bromo-3-fluoro-N-methylpyridin-2-amine involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to target molecules. The methylamine group can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s structural analogs differ in halogen type, substituent positions, and functional groups. Key comparisons include:

Table 1: Structural and Physicochemical Comparisons
Compound Name Molecular Formula Molar Mass (g/mol) Substituents (Positions) Key Features References
5-Bromo-3-fluoro-N-methylpyridin-2-amine C₆H₆BrFN₂ 205.03 Br (5), F (3), N-Me (2) Electron-withdrawing halogens
5-Bromo-6-fluoropyridin-2-amine C₅H₄BrFN₂ 191.00 Br (5), F (6) Positional isomer (F at C6)
3-Bromo-5-chloropyridin-2-amine C₅H₄BrClN₂ 207.46 Br (3), Cl (5) Halogen substitution (Cl vs. F)
5-Bromo-3-methoxypyridin-2-amine C₆H₇BrN₂O 219.04 Br (5), OMe (3) Methoxy vs. fluoro substituent
5-Bromo-N-[(3-fluorophenyl)methyl]pyridin-2-amine C₁₂H₁₀BrFN₂ 281.12 Br (5), benzyl-F (N-substituent) Bulky aromatic substituent
Key Observations:
  • Positional Isomerism : 5-Bromo-6-fluoropyridin-2-amine (F at C6) exhibits distinct electronic effects compared to the target compound (F at C3). This positional shift may alter dipole moments and binding affinity in biological systems .
  • Functional Group Variation : The methoxy group in 5-Bromo-3-methoxypyridin-2-amine is electron-donating, contrasting with fluorine’s electron-withdrawing nature. This difference impacts reactivity in nucleophilic substitution or cross-coupling reactions .
  • N-Substituent Effects : Bulky substituents like benzyl groups (e.g., 5-Bromo-N-[(3-fluorophenyl)methyl]pyridin-2-amine) introduce steric hindrance, which may reduce enzymatic degradation but lower solubility .

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